molecular formula C15H18N2O2 B14931342 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B14931342
M. Wt: 258.32 g/mol
InChI Key: DMOWEMLXQJYMTP-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propanone chain attached to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.

    Attachment of the Propanone Chain: The next step involves the attachment of the propanone chain to the pyrazole ring. This can be achieved through a Friedel-Crafts acylation reaction, where the pyrazole is reacted with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpropan-1-one: Similar structure but lacks the methoxy group on the phenyl ring.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but has a chlorine atom instead of a methoxy group on the phenyl ring.

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C15H18N2O2/c1-11-10-12(2)17(16-11)15(18)9-6-13-4-7-14(19-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3

InChI Key

DMOWEMLXQJYMTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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